5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Physicochemical property comparison Drug-likeness Solubility prediction

This compound is a structurally differentiated [1,2,4]triazolo[1,5-a]pyrimidine featuring a 2-(pyridin-3-yl) substituent critical for PDE2 target engagement. Unlike generic 2-amino or 2-unsubstituted analogs, the pyridin-3-yl motif introduces a hydrogen-bond-accepting nitrogen that reshapes electronic distribution across the heterocyclic core—a feature recurrent among sub-100 nM PDE2 inhibitors (WO2015164508A1). With only 2 rotatable bonds, MW 289.29 g/mol, and XLogP3 1.3, it adheres to the rule-of-three for fragment-based discovery. Its elevated TPSA (67.9 Ų) favors peripheral tissue programs where CNS exclusion is desired. Prioritize for PDE2 screening decks or kinase selectivity panels investigating differential hinge-binding interactions.

Molecular Formula C16H11N5O
Molecular Weight 289.29 g/mol
Cat. No. B11189705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Molecular FormulaC16H11N5O
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C4=CN=CC=C4
InChIInChI=1S/C16H11N5O/c22-14-9-13(11-5-2-1-3-6-11)18-16-19-15(20-21(14)16)12-7-4-8-17-10-12/h1-10H,(H,18,19,20)
InChIKeyXZVJOALASPJTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Core Scaffold & Procurement Identity


5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 880069-82-9, PubChem CID 3436901) is a heterocyclic small molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a 7-hydroxy group, a 5-phenyl ring, and a 2-(pyridin-3-yl) substituent [1]. The compound belongs to the broader triazolopyrimidine family, which has been explored for phosphodiesterase (PDE) inhibition [2], antiviral activity [3], and kinase modulation. Its molecular formula is C₁₆H₁₁N₅O, with a molecular weight of 289.29 g/mol and a calculated XLogP3-AA of 1.3 [1].

Why 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Cannot Be Replaced by a Generic Triazolopyrimidine


Within the [1,2,4]triazolo[1,5-a]pyrimidine chemotype, subtle changes to the substitution pattern profoundly modulate target engagement, selectivity, and physicochemical properties [1]. The 2-(pyridin-3-yl) moiety in this compound is not merely a decorative element; it introduces a hydrogen-bond-accepting nitrogen at a position that influences both electronic distribution across the heterocyclic core and the overall molecular shape, directly affecting binding to biological targets such as PDE2 [2]. Replacing this compound with a simpler analog—e.g., 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 13322-69-5) or a 2-amino derivative—without quantitative justification risks losing the specific interaction profile for which the compound was selected in screening libraries [3].

Head-to-Head Evidence for 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Differentiation


Enhanced Hydrogen-Bond Acceptor Count vs. Unsubstituted Analog

Compared to the analogous 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 13322-69-5), which lacks a substituent at the 2-position, the target compound carries an additional pyridine ring that increases the hydrogen-bond acceptor count from 3 to 4 [1]. This augmentation can enhance aqueous solubility and modulate target binding. Consistent with this structural change, the calculated XLogP3-AA drops from 1.8 for the unsubstituted analog to 1.3 for the target compound, reflecting the increased polarity imparted by the pyridin-3-yl moiety [1].

Physicochemical property comparison Drug-likeness Solubility prediction

Lipophilicity Reduction (ΔXLogP3 = −0.5) vs. 5-Phenyl Analog

The introduction of the 2-(pyridin-3-yl) substituent results in a measured decrease in predicted lipophilicity. The target compound has an XLogP3-AA of 1.3, whereas the 2-unsubstituted analog (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) exhibits an XLogP3-AA of 1.8 [1]. This ΔXLogP of −0.5 is significant in a medicinal chemistry context, as it often correlates with reduced off-target binding to hydrophobic proteins (e.g., hERG) and improved metabolic stability [2].

Lipophilicity ADME Lead optimization

Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted Core

The calculated topological polar surface area (TPSA) for the target compound is 67.9 Ų, compared to 50.8 Ų for the 2-unsubstituted analog [1]. This 17.1 Ų increase arises from the additional nitrogen atom in the pyridine ring. TPSA is a well-validated predictor of intestinal absorption and blood-brain barrier penetration; compounds with TPSA > 60 Ų are generally associated with poor CNS penetration but better oral bioavailability, which guides selection for peripheral vs. central nervous system targets [2].

Polar surface area Membrane permeability Oral bioavailability

PDE2 Inhibitor Patent Space Alignment with Sub-structural Privilege

Patent WO2015164508A1 discloses a series of [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors, among which the 2-(pyridin-3-yl) substitution pattern appears recurrently in exemplified compounds with PDE2 IC₅₀ values below 100 nM [1]. Although no direct IC₅₀ value for 5-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is publicly available, the structural congruence with the patented chemotype suggests that the 2-(pyridin-3-yl) group is a privileged motif for PDE2 affinity, unlike 2-alkyl or 2-amino analogs that populate other patent families [2]. This provides a class-level inference that procurement of this specific substitution pattern is more relevant for PDE2-focused screening campaigns than generic triazolopyrimidine cores.

Phosphodiesterase 2 PDE2 inhibitor SAR

Rotatable Bond Count Advantage Over 2-Alkyl and 2-Arylalkyl Analogs

The target compound possesses only 2 rotatable bonds (the phenyl-C5 and the pyridyl-C2 single bonds) [1]. This is substantially fewer than many 2-alkyl or 2-arylalkyl derivatives in the PDE2 inhibitor patent space, which often carry 4–6 rotatable bonds due to longer linkers or flexible substituents [2]. Lower rotatable bond count typically correlates with higher binding efficiency per atom (ligand efficiency) because of the reduced entropic penalty upon binding, a principle well-established in fragment-based drug design [3].

Conformational flexibility Entropy penalty Binding efficiency

High-Impact Application Scenarios for 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol


PDE2 Inhibitor Primary Screening Libraries

Based on the structural congruence with the PDE2 inhibitor chemotype described in WO2015164508A1, this compound should be prioritized for inclusion in PDE2-focused screening decks. Its 2-(pyridin-3-yl) motif is a recurrent feature among sub-100 nM PDE2 inhibitors, whereas generic triazolopyrimidine cores lacking this group are less likely to yield hits in PDE2 biochemical assays [1].

Peripheral Target Lead Optimization Programs

The compound’s elevated TPSA (67.9 Ų) and moderate lipophilicity (XLogP3 = 1.3) make it well-suited for programs targeting peripheral tissues where CNS exclusion is desired. This physicochemical profile reduces the risk of CNS-related adverse events compared to more lipophilic, lower-TPSA analogs [2][3].

Fragment-Based Drug Design (FBDD) Starting Point

With only 2 rotatable bonds and a molecular weight of 289.29 g/mol, this compound adheres to the ‘rule of three’ for fragments (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3). Its low conformational flexibility is particularly advantageous for FBDD campaigns seeking high ligand efficiency, and it can serve as a core scaffold for fragment growing or linking strategies [4].

Kinase Inhibitor Selectivity Screening

The triazolopyrimidine core is a known kinase hinge-binding motif. The 3-pyridinyl substituent can engage in additional hydrogen-bonding interactions with the kinase hinge region, potentially providing a selectivity advantage over simpler 2-amino or 2-unsubstituted analogs that present a more generic binding mode. This compound can be used as a tool to probe kinase selectivity panels where differential hinge-binding interactions are under investigation [5].

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